molecular formula C27H26FN3O3S B11438139 2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11438139
M. Wt: 491.6 g/mol
InChI Key: ZBTKZWBTAWAVOF-UHFFFAOYSA-N
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Description

2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a tetrahydropyrimidoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:

    Nucleophilic Substitution:

    Aromatic Substitution: The methoxyphenyl group is often introduced through aromatic substitution reactions.

    Cyclization: The formation of the tetrahydropyrimidoquinoline core involves cyclization reactions, which may require specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
  • 2-[(4-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Uniqueness

The uniqueness of 2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific substitution pattern and the presence of both fluorobenzyl and methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H26FN3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H26FN3O3S/c1-27(2)12-18-22(19(32)13-27)21(17-9-4-5-10-20(17)34-3)23-24(29-18)30-26(31-25(23)33)35-14-15-7-6-8-16(28)11-15/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33)

InChI Key

ZBTKZWBTAWAVOF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC(=CC=C4)F)C5=CC=CC=C5OC)C(=O)C1)C

Origin of Product

United States

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